4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine
Overview
Description
4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine is an organic compound belonging to the class of pyranopyridines. These are polycyclic aromatic compounds containing a pyran ring fused to a pyridine ring . The compound has a molecular formula of C8H11N3S and a molecular weight of 181.26 g/mol
Preparation Methods
The synthesis of 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine typically involves multiple steps. One reported method starts with methyl dimethyl 3,3’-thiodipropionate as the starting material. The synthesis includes cyclization, chlorination, substitution with morpholine, and coupling with 5-bromopyridin-2-amine through a Suzuki reaction . The reaction conditions and reagents used in each step are crucial for the successful synthesis of the compound.
Chemical Reactions Analysis
4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Scientific Research Applications
4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine involves its interaction with molecular targets such as heat shock protein HSP 90-alpha . This interaction can lead to the inhibition of protein functions, which is crucial for its anticancer activity. The compound’s structure allows it to bind to specific sites on the target proteins, disrupting their normal functions and leading to therapeutic effects.
Comparison with Similar Compounds
4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine is unique due to its specific structural features. Similar compounds include:
4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives: These compounds share a similar core structure but have different substituents, leading to variations in their biological activities.
Pyranopyridines: This class of compounds contains a pyran ring fused to a pyridine ring, similar to the target compound.
These similar compounds highlight the versatility and potential of the thiopyrano[4,3-d]pyrimidine scaffold in drug development and other scientific applications.
Properties
IUPAC Name |
4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-5-6-4-12-3-2-7(6)11-8(9)10-5/h2-4H2,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZWAEXRMZGFAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CSCCC2=NC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369422 | |
Record name | 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685123-96-0 | |
Record name | 4-Methyl-7,8-dihydro-5H-thiopyrano(4,3-d)pyrimidin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0685123960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL-7,8-DIHYDRO-5H-THIOPYRANO(4,3-D)PYRIMIDIN-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN8UFC8Y2Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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